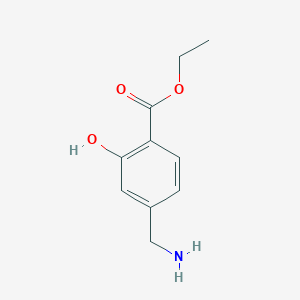

Ethyl 4-aminomethylsalicylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 4-(aminomethyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6,11H2,1H3 |

InChI Key |

NZOJXERDSWIXMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Elucidation of Reaction Pathways for Ethyl 4 Aminomethylsalicylate and Its Derivatives

Strategic Synthetic Approaches to the Core Structure

The construction of the ethyl 4-aminomethylsalicylate molecule typically involves a multi-step sequence, beginning with the formation of the salicylate (B1505791) ester followed by the introduction of the aminomethyl group at the para position of the aromatic ring.

Esterification Reactions for Salicylate Formation

The initial step in the synthesis is the esterification of salicylic (B10762653) acid with ethanol (B145695) to form ethyl salicylate. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. To further enhance the yield, an excess of the alcohol (ethanol) is often employed. The reaction temperature is a critical parameter and is generally controlled to be between 80-120 °C. For instance, one method involves heating salicylic acid and ethanol with a sulfuric acid catalyst, followed by distillation to remove the ethanol-water azeotrope and drive the reaction to completion. Another approach utilizes microwave assistance in the presence of p-toluenesulfonic acid to accelerate the reaction.

The general reaction is as follows:

C₇H₆O₃ (Salicylic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₁₀O₃ (Ethyl Salicylate) + H₂O

| Catalyst | Reaction Conditions | Yield |

| Sulfuric Acid | Reflux with excess ethanol, 100-120 °C | Moderate to High |

| p-Toluenesulfonic Acid | Microwave irradiation, 80-90 °C | ~89% |

Targeted Aminomethylation Techniques for Aromatic Substitution

Introducing the aminomethyl group specifically at the 4-position of the ethyl salicylate ring presents a significant challenge due to the ortho-, para-directing nature of the hydroxyl group. While direct aminomethylation of phenols often favors ortho substitution, achieving para-selectivity requires carefully chosen strategies. The Mannich reaction is a prominent method for the aminoalkylation of acidic protons, and its mechanism on phenols involves the formation of an iminium ion that then acts as the electrophile. byjus.comchemistrysteps.com

Given the difficulty of direct para-selective aminomethylation, indirect multi-step approaches are often more feasible.

Multi-Step Synthetic Sequences and Intermediate Formation

A plausible and more controlled multi-step synthesis of this compound would proceed through the formation of key intermediates. Two primary routes are considered here:

Route A: Halomethylation Followed by Amination

Chloromethylation or Bromomethylation: The ethyl salicylate can be subjected to a halomethylation reaction, for instance, using formaldehyde and hydrogen chloride (for chloromethylation) or hydrogen bromide (for bromomethylation), often in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution would yield a mixture of ortho and para isomers. Separation of the desired para-isomer, ethyl 4-(halomethyl)salicylate, would be a critical step.

Amination: The isolated ethyl 4-(halomethyl)salicylate can then be reacted with a suitable source of ammonia, such as aqueous or alcoholic ammonia, or with a protected amine followed by deprotection, to yield this compound via nucleophilic substitution.

Route B: Formylation Followed by Reductive Amination

Formylation: The ethyl salicylate can be formylated at the para position using various methods, such as the Reimer-Tiemann reaction (using chloroform and a base) or the Vilsmeier-Haack reaction (using a formylating agent like phosphoryl chloride and dimethylformamide). This would introduce a formyl group (-CHO) at the 4-position, yielding ethyl 4-formylsalicylate.

Reductive Amination: The resulting aldehyde, ethyl 4-formylsalicylate, can then be converted to the desired amine through reductive amination. jocpr.com This one-pot reaction involves the condensation of the aldehyde with an amine source (like ammonia or an ammonium (B1175870) salt) to form an imine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

| Intermediate | Precursor | Reagents for Formation | Subsequent Reaction | Reagents for Conversion |

| Ethyl 4-(chloromethyl)salicylate | Ethyl salicylate | Formaldehyde, HCl, Lewis Acid | Amination | Ammonia or primary amine |

| Ethyl 4-formylsalicylate | Ethyl salicylate | Chloroform, NaOH (Reimer-Tiemann) | Reductive Amination | Ammonia, NaBH₄ |

Mechanistic Investigations of Key Synthetic Reactions

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity.

Elucidation of Rate-Determining Steps and Transition States

Esterification: In the Fischer esterification of salicylic acid, the reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The rate-determining step is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid. The transition state for this step involves the formation of a tetrahedral intermediate.

Electrophilic Aromatic Substitution (Aminomethylation): For electrophilic aromatic substitution reactions on the phenolic ring of ethyl salicylate, the formation of the sigma complex (arenium ion) is the rate-determining step. The stability of this intermediate dictates the regioselectivity of the reaction. The hydroxyl group, being a strong activating group, stabilizes the positive charge in the ortho and para positions through resonance, thus favoring substitution at these sites.

For a para-selective Mannich-type reaction, the transition state leading to the para-substituted sigma complex must be energetically favored over the one leading to the ortho-isomer. This can be influenced by steric hindrance at the ortho positions, especially with a bulky ester group present, and by the specific reaction conditions that may favor thermodynamic over kinetic control. thecatalyst.orglibretexts.org Under kinetic control, the product that forms faster (usually the ortho isomer due to proximity) predominates, while under thermodynamic control, the more stable product (often the para isomer due to reduced steric hindrance) is favored. thecatalyst.orglibretexts.org

Role of Catalysis in Reaction Efficiency and Selectivity

Esterification: Acid catalysts play a pivotal role in Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The choice of catalyst can influence the reaction rate and yield.

Aminomethylation and Related Reactions: In the context of multi-step syntheses, catalysis is crucial for achieving high selectivity.

Halomethylation: Lewis acid catalysts are often employed to generate the reactive chloromethyl or bromomethyl cation, the electrophile in the reaction.

Formylation: The choice of catalyst and reaction conditions in formylation reactions can significantly influence the ortho/para product ratio.

Catalytic Reductive Amination: Transition metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are often used for the reduction of the imine intermediate in reductive amination, providing a highly efficient and clean method for amine synthesis. jocpr.com

The development of catalysts that can direct electrophilic substitution to the para position of phenols is an active area of research. Such catalysts could potentially enable a more direct and efficient synthesis of this compound by overcoming the inherent preference for ortho substitution.

Hydrogenation Mechanisms for Amine Group Introduction

The introduction of the primary amine in this compound is commonly achieved through the catalytic hydrogenation of a suitable precursor, such as a nitrile (Ethyl 4-cyanomethylsalicylate) or a nitro compound (Ethyl 4-nitromethylsalicylate). Another significant pathway is the reductive amination of a corresponding aldehyde (Ethyl 4-formylsalicylate). wikipedia.org These methods are favored for their efficiency and selectivity under controlled conditions.

Catalytic hydrogenation is a heterogeneous catalytic process where hydrogen gas is used as the reducing agent in the presence of a metal catalyst. The reaction mechanism for the reduction of a nitrile group to a primary amine involves several key steps on the catalyst surface.

Mechanism of Nitrile Hydrogenation:

Adsorption: Both the nitrile precursor and hydrogen molecules are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel).

Hydrogen Activation: The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogenation: The adsorbed nitrile undergoes stepwise addition of hydrogen atoms. The C≡N triple bond is first reduced to an imine intermediate (C=NH), which is then further hydrogenated to the primary amine (-CH₂-NH₂).

A common challenge in nitrile reduction is the formation of secondary and tertiary amines as byproducts. This occurs when the initially formed primary amine reacts with the intermediate imine. To suppress this, the reaction is often carried out in the presence of ammonia or in an acidic medium, which protonates the primary amine, reducing its nucleophilicity.

Reductive Amination: Reductive amination provides an alternative route, starting from an aldehyde. libretexts.org This process involves two main stages:

Imine Formation: The aldehyde (Ethyl 4-formylsalicylate) reacts with an amine source, typically ammonia, to form an intermediate imine. This reaction is often catalyzed by a trace amount of acid. youtube.com

Reduction: The imine is then reduced to the amine. masterorganicchemistry.com A key advantage is that this reduction can be performed in situ (in the same reaction vessel). youtube.com For this, specific reducing agents that are selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are employed. libretexts.orgmasterorganicchemistry.com Alternatively, catalytic hydrogenation can also be used to reduce the imine. youtube.com

The choice of catalyst and reaction conditions plays a critical role in the yield and selectivity of the desired primary amine.

Table 1: Catalysts and Conditions for Amine Group Introduction

| Precursor | Method | Common Catalysts | Typical Reducing Agents | Solvents | Key Considerations |

|---|---|---|---|---|---|

| Ethyl 4-cyanomethylsalicylate | Catalytic Hydrogenation | Raney Nickel, Pd/C, PtO₂ | H₂ gas | Ethanol, Methanol, Acetic Acid | Addition of ammonia can prevent secondary amine formation. |

| Ethyl 4-nitromethylsalicylate | Catalytic Hydrogenation | Pd/C, PtO₂, Indium | H₂ gas, NaBH₄, In/NH₄Cl orgsyn.org | Ethanol/Water orgsyn.org | Highly efficient and clean reaction. researchgate.net |

| Ethyl 4-formylsalicylate | Reductive Amination | - | NaBH₃CN, NaBH(OAc)₃, H₂/Pd masterorganicchemistry.com | Methanol, Dichloromethane | One-pot synthesis is possible, which is efficient. wikipedia.orgyoutube.com |

Derivatization Strategies and Preparation of Analogues

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues. These derivatization strategies focus on the ethyl ester moiety, the primary aminomethyl group, and the aromatic ring.

The ethyl ester group is a versatile handle for structural modifications. The primary transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-aminomethylsalicylic acid) under acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521), is typically followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of esters with varying chain lengths or steric bulk.

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. google.com This reaction, known as aminolysis, often requires elevated temperatures or catalytic activation to proceed efficiently. The resulting salicylamides are a significant class of compounds. nih.govresearchgate.net

Table 2: Derivatization Reactions at the Ethyl Ester Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or H₂SO₄, H₂O | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, Acid/Base catalyst | New Ester (-COOR') |

| Amidation | R'R''NH, Heat | Amide (-CONR'R'') |

The primary aminomethyl group is a key site for derivatization due to its nucleophilic nature. Common transformations include N-acylation, N-alkylation, and formation of imines.

N-Acylation: The primary amine reacts readily with acylating agents such as acid chlorides or anhydrides to form stable amides. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. masterorganicchemistry.comorganic-chemistry.org

Imination: The amine can condense with aldehydes or ketones to form Schiff bases (imines). This reversible reaction is typically performed by heating the reactants together, often with azeotropic removal of water to drive the equilibrium towards the product.

Table 3: Transformations of the Primary Aminomethyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| N-Acylation | R'COCl or (R'CO)₂O, Base | Amide (-NHCOR') |

| N-Alkylation (Reductive Amination) | R'CHO, NaBH₃CN | Secondary Amine (-NHR') |

| Imination (Schiff Base Formation) | R'CHO or R'COR'' | Imine (-N=CHR' or -N=CR'R'') |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. Both are ortho-, para-directing activators. The ester group (-COOEt) is a deactivating, meta-directing group. The positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most likely sites for substitution.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid in the presence of sulfuric acid. The conditions must be carefully controlled to avoid oxidation.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The nature and position of substituents on the aromatic ring can significantly influence the molecule's chemical and physical properties. nih.gov Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring, making it less reactive towards further electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the ring's reactivity. nih.gov The position of these substituents can also introduce steric effects and influence intramolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. nih.govresearchgate.net For instance, a substituent at the 3- or 5-position could alter the acidity of the hydroxyl group and the reactivity of the other positions on the ring. nih.gov

Advanced Spectroscopic Characterization for Molecular Structure and Dynamics

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intra- and intermolecular forces within Ethyl 4-aminomethylsalicylate. The infrared and Raman spectra reveal characteristic vibrational modes sensitive to the molecule's structure.

The spectrum of this compound is characterized by vibrations originating from its primary functional groups: the hydroxyl (-OH), amino (-NH₂), ester (-COOC₂H₅), and the substituted benzene (B151609) ring.

O-H and N-H Stretching: The phenolic O-H group typically exhibits a broad absorption band in the FT-IR spectrum, expected in the 3200-3400 cm⁻¹ region. This broadening is indicative of strong intramolecular hydrogen bonding with the adjacent ester carbonyl group. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ range. researchgate.netmodgraph.co.uk

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and aminomethyl groups are expected in the 2850-2980 cm⁻¹ region. rsc.org

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a very strong and characteristic absorption band in the FT-IR spectrum. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the phenolic hydroxyl, this peak is expected to appear at a lower wavenumber than a typical saturated ester, likely in the 1680-1700 cm⁻¹ range. rsc.orgbiocrick.com

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically produce a series of bands in the 1450-1610 cm⁻¹ region. scielo.org.mx

C-O Stretching: The spectrum will feature strong C-O stretching bands. The aryl-ester C-O stretch is expected around 1250 cm⁻¹, and the alkyl-ester C-O stretch is anticipated near 1100 cm⁻¹. biocrick.com

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed in the 1590-1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands. researchgate.net

Table 1: Predicted FT-IR and Raman Characteristic Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Phenolic O-H Stretch (H-bonded) | -OH | 3200–3400 | Strong, Broad | Weak |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300–3500 | Medium | Medium |

| Aromatic C-H Stretch | Ar-H | 3000–3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850–2980 | Medium | Strong |

| Carbonyl C=O Stretch (H-bonded) | -C=O (Ester) | 1680–1700 | Strong | Medium |

| N-H Bending (Scissoring) | -NH₂ | 1590–1650 | Medium | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450–1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | Ester | 1250–1280 | Strong | Medium |

| Symmetric C-O-C Stretch | Ester | 1080–1120 | Strong | Medium |

The vibrational spectra provide significant insight into the molecule's conformation, which is largely dictated by hydrogen bonding. A key feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl group at position 2 and the carbonyl oxygen of the ethyl ester at position 1. This interaction is evidenced by a significant downshift and broadening of the O-H stretching frequency. modgraph.co.uk

Intermolecular interactions also play a crucial role in the solid state. The aminomethyl and phenolic hydroxyl groups can act as hydrogen bond donors, while the ester and hydroxyl oxygens can act as acceptors. These interactions lead to the formation of complex hydrogen-bonding networks, influencing the crystal packing. mdpi.com Such intermolecular hydrogen bonds would cause further shifts in the frequencies of the involved O-H and N-H groups, often leading to additional broadening of these bands in the solid-state FT-IR spectrum compared to a spectrum taken in a dilute non-polar solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural assignment of this compound, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a distinct signature for each type of proton in the molecule.

Ethyl Group Protons: The ethyl ester group will produce a quartet signal for the methylene (B1212753) protons (-O-CH₂-CH₃) around δ 4.3-4.4 ppm, coupled to the three methyl protons. The methyl protons (-O-CH₂-CH₃) will appear as a triplet around δ 1.3-1.4 ppm. rsc.org

Aromatic Protons: The 1,2,4-trisubstituted benzene ring has three aromatic protons. The proton at C5 (between the ester and aminomethyl groups) is expected to appear as a doublet. The proton at C3 (adjacent to the ester) will likely be a doublet of doublets, and the proton at C6 (adjacent to the hydroxyl) will appear as a doublet. These signals are expected in the δ 6.8–7.9 ppm range. docbrown.info

Aminomethyl Protons: The methylene protons of the aminomethyl group (-CH₂-NH₂) are expected to produce a singlet at approximately δ 3.8-4.0 ppm. rsc.org The adjacent NH₂ group typically does not cause splitting due to rapid quadrupole relaxation of the nitrogen atom or proton exchange.

Amine Protons: The two protons of the amino group (-NH₂) generally appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Phenolic Proton: The hydroxyl proton (-OH) signal is expected to be a singlet appearing significantly downfield, potentially above δ 10 ppm, due to the strong intramolecular hydrogen bond with the ester carbonyl. modgraph.co.ukdocbrown.info

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | > 10.0 | Singlet | - | 1H |

| Ar-H (C3, C5, C6) | 6.8–7.9 | m (d, dd) | ~2-8 Hz | 3H |

| -O-CH₂-CH₃ | 4.3–4.4 | Quartet (q) | ~7.1 Hz | 2H |

| -CH₂-NH₂ | 3.8–4.0 | Singlet (s) | - | 2H |

| -NH₂ | Variable | Broad s | - | 2H |

| -O-CH₂-CH₃ | 1.3–1.4 | Triplet (t) | ~7.1 Hz | 3H |

The ¹³C NMR spectrum reveals nine distinct signals, corresponding to each unique carbon atom in the structure.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field, typically in the δ 168–172 ppm range. docbrown.info

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the -OH group (C2) will be significantly deshielded (δ ~160 ppm), as will the carbon attached to the ester (C1, δ ~112 ppm). The other four aromatic carbons (C3-C6) will appear in the δ 115-135 ppm range. docbrown.inforesearchgate.net

Ester Carbons: The oxygen-linked methylene carbon (-O-CH₂-) of the ethyl group is found around δ 61 ppm, while the terminal methyl carbon (-CH₃) is located upfield around δ 14 ppm. acs.org

Aminomethyl Carbon: The methylene carbon of the aminomethyl group (-CH₂-NH₂) is expected to have a chemical shift in the range of δ 45-50 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 168–172 |

| Ar-C-OH (C2) | ~160 |

| Ar-C (C4) | ~145 |

| Ar-CH (C3, C5, C6) | 115–135 |

| Ar-C-COO (C1) | ~112 |

| -O-CH₂-CH₃ | ~61 |

| -CH₂-NH₂ | 45–50 |

| -O-CH₂-CH₃ | ~14 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key cross-peak would be observed between the ethyl group's methylene quartet (δ ~4.3 ppm) and its methyl triplet (δ ~1.3 ppm). Correlations between the coupled aromatic protons would also be visible, helping to delineate the substitution pattern on the ring. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals to their corresponding ¹³C signals: the ethyl CH₂ to the carbon at δ ~61 ppm, the ethyl CH₃ to the carbon at δ ~14 ppm, the aminomethyl CH₂ to the carbon at δ ~45-50 ppm, and each aromatic proton to its respective aromatic carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) H-C couplings and is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the ethyl methylene protons (-O-CH₂-) to the carbonyl carbon (C=O) and the C1 aromatic carbon.

From the aminomethyl protons (-CH₂-NH₂) to the C4 aromatic carbon and its neighbors (C3 and C5).

From the aromatic proton at C3 to the carbonyl carbon (C=O) and the C1 and C5 carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the benzene ring with its associated π-electron system, the carbonyl group (C=O) of the ester, and the nitrogen atom's non-bonding electrons suggests the possibility of π → π* and n → π* transitions. The specific wavelengths and intensities of these absorptions provide a unique fingerprint of the molecule's electronic structure.

Analysis of Absorption Maxima and Molar Extinction Coefficients

The absorption spectrum of this compound would be characterized by one or more absorption maxima (λmax), each corresponding to a specific electronic transition. The intensity of these absorptions is quantified by the molar extinction coefficient (ε), a measure of how strongly the substance absorbs light at a given wavelength.

While experimentally determined values for this compound are not readily found, we can infer its likely spectroscopic behavior from analogous compounds such as ethyl 4-aminobenzoate (B8803810). For instance, ethyl 4-aminobenzoate in various solvents exhibits absorption maxima that can be analyzed to understand the electronic environment. nih.gov The λmax and ε values are highly dependent on the solvent used and the specific electronic structure of the molecule. A hypothetical data table for this compound, based on predicted values or future experimental findings, would resemble the following:

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Hexane (B92381) | (Predicted Value) | (Predicted Value) | π → π* |

| Ethanol (B145695) | (Predicted Value) | (Predicted Value) | π → π* / n → π* |

This table is for illustrative purposes and awaits experimental verification.

The precise positions of the λmax values would be influenced by the substitution pattern on the benzene ring. The presence of the hydroxyl, aminomethyl, and ethyl ester groups will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is altered. This phenomenon provides valuable insight into the change in dipole moment of the solute molecule upon electronic excitation and the nature of solute-solvent interactions.

For this compound, a study of its electronic spectra in a range of solvents with varying polarities (e.g., from non-polar hexane to polar ethanol and water) would be expected to reveal solvatochromic shifts.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which would occur if the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, occurring if the ground state is more stabilized by polar solvents than the excited state.

The aminomethyl and hydroxyl groups are capable of forming hydrogen bonds with protic solvents, which would likely lead to significant solvatochromic effects. Analyzing these shifts using solvent polarity scales can provide quantitative information about the molecule's ground and excited state properties. mdpi.com

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov This technique would provide a wealth of information for this compound, including bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would elucidate:

The planarity of the benzene ring and the conformation of the ethyl ester and aminomethyl substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and π-π stacking between aromatic rings. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material.

While a crystal structure for this compound is not currently available in open databases, the structures of many analogous benzoate (B1203000) esters have been determined, providing a basis for predicting its likely solid-state conformation. nih.govrsc.orgsigmaaldrich.com For example, the analysis of related structures often reveals how molecules pack in the crystal lattice and the dominant non-covalent forces at play.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

This table represents the type of data that would be obtained from an X-ray crystallographic study and is for illustrative purposes only.

Quantum Chemical and Computational Investigations of Ethyl 4 Aminomethylsalicylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of chemical and biological interest like Ethyl 4-aminomethylsalicylate.

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its physical and chemical properties. For a flexible molecule like this compound, multiple conformers can exist due to the rotation around single bonds. Identifying the most stable conformer is crucial for understanding its behavior.

Computational methods, specifically geometry optimization using DFT, are employed to determine the stable structures on the potential energy surface. conflex.net This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. For this compound, a potential energy surface scan can be performed by rotating the key dihedral angles, such as those involving the aminomethyl and ethyl ester groups, to identify all possible low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-N-Cγ) (°) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.25 |

| C | -60 (gauche) | 1.25 |

| D | 0 (syn) | 5.80 |

Note: This table is illustrative. Actual values would require specific DFT calculations for this compound.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net

DFT calculations at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to compute the energies of these orbitals. materialsciencejournal.orgekb.eg These calculations provide valuable insights into the charge transfer that can occur within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Hypothetical Values)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap (ΔE) | 5.1 |

Note: These values are representative and would need to be confirmed by specific DFT calculations for the molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is the potential experienced by a positive point charge at a particular location in the space surrounding a molecule. nih.gov

An MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These are usually found around hydrogen atoms attached to electronegative atoms. mdpi.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and hydroxyl groups, as well as the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting these are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a localized picture of electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. A key aspect of NBO analysis is the investigation of charge transfer interactions, also known as hyperconjugative interactions, which result from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis can reveal important details about resonance effects and the delocalization of π-electrons within the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | 25.8 |

| LP(2) O | π(C=O) | 18.5 |

| π(C=C) | π(C=C) | 15.2 |

| LP(1) O(hydroxyl) | σ(C-O) | 5.1 |

Note: This table presents hypothetical interactions and energies. Specific NBO calculations are required for accurate data.

Theoretical Prediction of Spectroscopic Parameters

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating the structure of molecules. researchgate.net DFT calculations can be used to simulate the vibrational spectra of a molecule, providing theoretical frequencies and intensities for each vibrational mode. nih.gov

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor. researchgate.netaps.org

By comparing the scaled theoretical vibrational spectrum with the experimental spectrum, a detailed assignment of the observed vibrational bands to specific atomic motions can be made. This comparison helps to validate the calculated geometry and provides a deeper understanding of the molecular vibrations. diva-portal.org For this compound, key vibrational modes would include the stretching and bending of the N-H, O-H, C=O, and C-O bonds, as well as the vibrations of the aromatic ring.

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical Values)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3350 | 3355 | O-H stretching |

| ν(N-H) asymmetric | 3450 | 3455 | N-H asymmetric stretching |

| ν(N-H) symmetric | 3360 | 3365 | N-H symmetric stretching |

| ν(C=O) | 1680 | 1685 | C=O stretching |

| δ(N-H) | 1620 | 1625 | N-H scissoring |

| ν(C-O) | 1250 | 1255 | C-O stretching |

Note: This is a representative table. Actual experimental and calculated data are required for a precise comparison.

Computed NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations of NMR parameters, such as chemical shifts, provide a powerful complement to experimental data, aiding in signal assignment and confirming structural hypotheses. rsc.org For this compound, theoretical chemical shifts can be calculated using density functional theory (DFT), a method that has proven effective for molecules with dozens of atoms. nih.gov

The standard computational approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which has become a preferred tool for NMR calculations due to its accuracy. mdpi.commdpi.com Functionals like B3LYP or mPW1PW91 combined with a suitable basis set, such as 6-311+G(2d,p), are commonly employed to predict both ¹H and ¹³C NMR chemical shifts with a good degree of precision. mdpi.com

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following this, the GIAO-DFT calculation is performed on the optimized structure to yield the absolute magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The computed shifts help in assigning the signals observed in an experimental spectrum. For instance, the aromatic protons of the salicylate (B1505791) ring are expected to have distinct chemical shifts due to the electronic influence of the hydroxyl, aminomethyl, and ethyl carboxylate substituents. Similarly, the various carbon environments—from the aromatic ring, the carbonyl group, the ethyl ester, and the aminomethyl group—can be precisely assigned. libretexts.org A strong correlation between the calculated and experimental spectra serves as a robust validation of the proposed molecular structure. mdpi.com

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated using GIAO-DFT method, referenced to TMS.

¹H NMR| Atom | Environment | Computed Shift (ppm) |

|---|---|---|

| H (Aromatic) | Ortho to -OH | 6.8 - 7.0 |

| H (Aromatic) | Ortho to -COOEt | 7.5 - 7.8 |

| H (Aromatic) | Meta to -OH/-COOEt | 7.0 - 7.2 |

| H (-CH₂-N) | Methylene (B1212753) (aminomethyl) | 3.8 - 4.1 |

| H (-O-CH₂-) | Methylene (ethyl) | 4.2 - 4.5 |

| H (-CH₃) | Methyl (ethyl) | 1.2 - 1.5 |

| H (-NH₂) | Amine | 1.5 - 2.5 (variable) |

¹³C NMR

| Atom | Environment | Computed Shift (ppm) |

|---|---|---|

| C (Aromatic) | C-OH | 155 - 160 |

| C (Aromatic) | C-COOEt | 120 - 125 |

| C (Aromatic) | C-CH₂NH₂ | 140 - 145 |

| C (Aromatic) | Unsubstituted | 115 - 130 |

| C=O | Carbonyl (ester) | 165 - 170 |

| C (-CH₂-N) | Methylene (aminomethyl) | 40 - 45 |

| C (-O-CH₂-) | Methylene (ethyl) | 60 - 65 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. faccts.descirp.org It allows for the prediction of UV-Visible absorption spectra by calculating the vertical excitation energies and the corresponding oscillator strengths (f), which relate to the intensity of the electronic transitions. gaussian.com

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The calculations are typically performed on the previously optimized ground-state geometry using a functional appropriate for excited-state calculations, such as CAM-B3LYP or ωB97XD, along with a diffuse basis set like 6-311++G(d,p). researchgate.netresearchgate.net The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can simulate the spectral behavior in different media. faccts.de

The output of a TD-DFT calculation provides a list of excited states, their energies (often in eV, which can be converted to wavelength in nm), oscillator strengths, and the molecular orbitals involved in each transition. scirp.orggaussian.com Transitions with high oscillator strengths correspond to the absorption peaks observed in an experimental UV-Vis spectrum. Analysis of the involved orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the character of the transition, for example, a π→π* or n→π* transition. For this compound, the primary absorption bands are expected to arise from π→π* transitions within the substituted benzene (B151609) ring.

Table 2: Representative Predicted Electronic Transitions for this compound via TD-DFT Calculated at the TD-CAM-B3LYP/6-311++G(d,p) level.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 4.25 | 292 | 0.15 | HOMO -> LUMO | π -> π* |

| S2 | 4.70 | 264 | 0.08 | HOMO-1 -> LUMO | π -> π* |

Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. ipme.ru The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its hyperpolarizabilities (β, γ, etc.). mdpi.com Computational chemistry provides essential tools for predicting these properties and understanding their structural origins.

Calculation of Polarizability and Hyperpolarizability Tensors

The linear polarizability (α) and the first hyperpolarizability (β) are tensor quantities that describe the response of a molecule's dipole moment to an applied external electric field. mdpi.com These properties can be calculated using DFT methods, often with the same functionals (e.g., B3LYP, CAM-B3LYP) used for other molecular properties. researchgate.netnih.gov

The calculation yields the individual components of the polarizability (αxx, αyy, αzz, αxy, etc.) and first hyperpolarizability (βxxx, βyyy, βzzz, βxyy, etc.) tensors. From these tensor components, the average polarizability <α> and the total first hyperpolarizability (β_tot) can be determined. nih.gov The magnitude of β_tot is a critical measure of a molecule's second-order NLO activity. ipme.ru

Table 3: Illustrative Calculated NLO Properties for this compound Units for α are 10⁻²⁴ esu; units for β are 10⁻³⁰ esu.

| Property | Value |

|---|---|

| Polarizability (α) | |

| α_xx | 18.5 |

| α_yy | 15.2 |

| α_zz | 8.9 |

| <α> | 14.2 |

| First Hyperpolarizability (β) | |

| β_xxx | 25.6 |

| β_xyy | -4.3 |

| β_xzz | -2.1 |

| β_x (total) | 19.2 |

| β_tot | 35.8 |

Correlation between Molecular Structure and NLO Response

The NLO properties of organic molecules are intrinsically linked to their electronic structure. ipme.ru A large first hyperpolarizability (β) is typically associated with molecules that possess strong electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A architecture). ipme.runih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is the fundamental source of a high NLO response.

This compound fits this structural motif. The benzene ring serves as the π-conjugated bridge. The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups act as electron donors, while the ethyl carboxylate (-COOEt) group functions as an electron acceptor. The combined effect of these substituents creates an asymmetric distribution of electron density that can be easily polarized by an external electric field.

Computational analysis can quantify this relationship. By examining the molecular orbitals (HOMO and LUMO), one can visualize the charge transfer process. Typically, in a D-π-A molecule, the HOMO is localized on the donor and the π-bridge, while the LUMO is centered on the acceptor. A small HOMO-LUMO energy gap is often indicative of easier charge transfer and potentially enhanced NLO properties. researchgate.net Therefore, the specific arrangement of donor and acceptor groups on the salicylate framework is predicted to give rise to a significant NLO response, making it a promising candidate for NLO materials. ipme.ru

Coordination Chemistry of Ethyl 4 Aminomethylsalicylate As a Ligand

Ligand Characterization and Coordination Modes

The potential of Ethyl 4-aminomethylsalicylate to act as a ligand stems from the presence of multiple heteroatoms with lone pairs of electrons available for coordination to a metal center.

Identification of Potential Donor Atoms (Nitrogen, Oxygen)

The structure of this compound features several potential donor atoms. The primary amine group (-NH₂) contains a nitrogen atom with a lone pair of electrons, making it a strong potential coordination site. Additionally, the hydroxyl group (-OH) and the carbonyl oxygen of the ester group (C=O) also possess lone pairs and could participate in bonding with a metal ion. The ether oxygen of the ester group is generally considered a weaker donor.

Assessment of Denticity and Chelation Potential

Based on the arrangement of its functional groups, this compound could potentially act as a bidentate or even a tridentate ligand. A common coordination mode for similar aminophenolic ligands involves the deprotonated hydroxyl group and the nitrogen atom of the amino group, forming a stable six-membered chelate ring with a metal ion. The carbonyl oxygen of the ester group could also be involved in coordination, potentially leading to different coordination geometries and higher denticity. The formation of chelate rings is entropically favored and generally results in more stable metal complexes compared to coordination with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting coordination compounds are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation Reactions with Transition Metal Ions

In theory, this compound could react with a variety of transition metal ions (e.g., copper, nickel, cobalt, zinc) to form coordination complexes. The reaction conditions, such as pH and solvent, would likely play a crucial role in determining the nature of the resulting complex, including the coordination mode of the ligand and the final geometry of the metal center.

Electronic and Magnetic Properties of Metal Chelates

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field environment created by the coordinating atoms. Should complexes of this compound be synthesized, their properties would be of significant interest.

UV-Visible spectroscopy could be employed to study the electronic transitions within the complex, providing information about the d-orbital splitting and the geometry of the coordination sphere. Magnetic susceptibility measurements would reveal the magnetic moment of the complex, indicating the number of unpaired electrons on the metal center and providing insights into the spin state and potential magnetic interactions between metal centers in polynuclear complexes.

While the theoretical potential of this compound as a ligand is apparent, the absence of dedicated research in the scientific literature means that its coordination chemistry remains an unexplored area. Further experimental and computational studies are necessary to synthesize and characterize its metal complexes and to understand their unique properties.

Research on Catalytic Applications of this compound Metal Complexes Remains Undisclosed in Publicly Available Literature

The initial investigation sought to uncover research on the coordination behavior of this compound as a ligand and the subsequent catalytic activities of its metal complexes. However, the search did not yield any specific studies, patents, or scholarly articles pertaining to this compound.

Further attempts to locate relevant information by exploring the potential for this compound to act as a precursor for Schiff base ligands also proved unfruitful. While the synthesis and catalytic applications of numerous Schiff base metal complexes are extensively reported, none of the available literature specifically mentions the use of this compound in their preparation.

Broadening the search to include metal complexes of aminomethylsalicylate derivatives, in general, did not provide any concrete data that could be directly attributed to the ethyl ester derivative. The existing body of research tends to focus on other derivatives or more common salicylaldehyde-based ligands.

This lack of available information prevents a detailed discussion and the creation of data tables as requested. The scientific community has extensively explored the catalytic potential of various metal complexes, but it appears that the specific area of this compound metal complexes has either not been a subject of published research or the findings are not indexed in commonly accessible scientific literature databases. Therefore, a scientifically accurate and detailed article on this specific topic cannot be generated at this time.

Mechanistic Studies of Chemical Transformations Involving Ethyl 4 Aminomethylsalicylate

Hydrolysis Pathways of the Ester Moiety

The ester group in Ethyl 4-aminomethylsalicylate is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-aminomethylsalicylic acid and ethanol (B145695). The reaction pathway is significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule result in the formation of the corresponding carboxylic acid. The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydronium ion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. This process is effectively irreversible due to the final acid-base reaction. The rate of saponification is first order in both ester and hydroxide ion concentration.

The kinetics of hydrolysis for structurally similar esters, such as substituted ethyl benzoates, provide insights into the expected reactivity of this compound. For instance, the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can influence the rate of hydrolysis by altering the electrophilicity of the carbonyl carbon.

Interactive Data Table: Hydrolysis Rate Constants of Substituted Ethyl Benzoates

| Substituent at para-position | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| -NO₂ | 2.5 x 10⁻² |

| -Cl | 8.0 x 10⁻⁴ |

| -H | 2.0 x 10⁻⁴ |

| -CH₃ | 1.0 x 10⁻⁴ |

| -OCH₃ | 5.0 x 10⁻⁵ |

Note: This data is for analogous compounds and serves to illustrate the electronic effects on hydrolysis rates. Actual values for this compound may differ.

Reactions of the Aromatic Aminomethyl Group

The aminomethyl group attached to the aromatic ring is a key functional group that dictates a significant portion of the molecule's reactivity.

Acid-Base Interactions and Salt Formation

The primary amine of the aminomethyl group is basic and readily reacts with acids to form ammonium (B1175870) salts. The pKa of the protonated amine is a measure of its acidity, and for aromatic amines, it is typically in the range of 4-5. The exact pKa value for this compound would be influenced by the electronic effects of the ester and hydroxyl groups on the aromatic ring.

The thermodynamics of protonation for aminophenol derivatives have been studied, providing valuable data on the enthalpy (ΔH°) and entropy (ΔS°) changes associated with salt formation. researchgate.net For many aromatic amines, the enthalpy of protonation is exothermic, indicating that the formation of the ammonium salt is an energetically favorable process. sintef.noresearchgate.net

Interactive Data Table: Thermodynamic Parameters for the Protonation of Aniline Derivatives

| Amine | pKa | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Aniline | 4.63 | -26.5 | -25 |

| p-Toluidine | 5.08 | -28.2 | -22 |

| p-Anisidine | 5.34 | -29.0 | -18 |

| p-Chloroaniline | 4.15 | -24.1 | -30 |

Note: This data for analogous compounds illustrates the thermodynamic trends in the protonation of aromatic amines.

Nucleophilic Reactivity and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. A characteristic reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases.

The mechanism of Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The rate of this reaction is generally pH-dependent, with mild acidic conditions often favoring the dehydration step. The kinetics of condensation reactions of aminomethyl phenols with various carbonyl compounds have been investigated to understand the influence of substituents on the reaction rate.

Redox Chemistry and Electrochemical Behavior

The phenolic hydroxyl group and the aromatic ring in this compound are susceptible to oxidation. Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox potentials and the mechanism of electron transfer processes.

The electrochemical oxidation of salicylic (B10762653) acid derivatives often involves the formation of phenoxy radicals, which can then undergo further reactions, including dimerization or polymerization. The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. For instance, electron-donating groups like the aminomethyl and hydroxyl groups are expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted salicylic acid. Studies on the electrochemical behavior of various substituted salicylic acids have shown that the oxidation potential can be correlated with the electronic properties of the substituents. nih.gov

Kinetics and Thermodynamics of Specific Reactions

Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of the reaction mechanisms. For the hydrolysis of the ester moiety, the determination of Arrhenius parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can provide information about the temperature dependence of the reaction rate and the nature of the transition state. rsc.orgrsc.org

Exploration of Ethyl 4 Aminomethylsalicylate As a Precursor in Advanced Chemical Applications

Utilization in Polymer Chemistry and Materials Science

The unique structure of Ethyl 4-aminomethylsalicylate, featuring an ethyl ester, a primary amine, and a hydroxyl group on a benzene (B151609) ring, makes it a candidate for investigation in materials science. These functional groups offer reactive sites for polymerization and polymer modification.

As a monomer, this compound can be incorporated into polymer chains to introduce specific functionalities. The primary amine and hydroxyl groups are particularly suited for step-growth polymerization processes such as the synthesis of polyamides, polyimides, or polyesters. The presence of these functional groups can impart desirable properties to the resulting polymers, including improved thermal stability, altered solubility, and the capacity for post-polymerization modification. Research in this area focuses on synthesizing novel polymers where the salicylate (B1505791) moiety can influence the material's final characteristics.

The bifunctional nature of this compound allows it to act as a crosslinking agent, forming bridges between polymer chains to create robust three-dimensional networks. This is crucial in the development of materials like hydrogels, thermosets, and elastomers. When used as a modifier, it can be grafted onto existing polymer backbones to alter surface properties, enhance biocompatibility, or introduce specific binding sites.

Role in Enzyme Inhibition Research: Mechanistic Insights and Binding Dynamics

The study of how small molecules interact with and inhibit enzymes is a cornerstone of drug discovery and biochemical research. This compound serves as a scaffold for investigating these complex interactions.

Understanding the mechanism by which a compound inhibits an enzyme is critical for its development as a therapeutic agent or research tool. The primary types of reversible enzyme inhibition—competitive, uncompetitive, and mixed-type—are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Unchanged | Increases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. | Decreases | Decreases |

| Mixed-Type | Inhibitor can bind to both the free enzyme and the ES complex, typically at a site other than the active site. | Decreases | Varies (Increases or Decreases) |

| Irreversible | Inhibitor covalently binds to the enzyme, permanently inactivating it. | Decreases | Unchanged |

This table provides a general overview of enzyme inhibition mechanisms.

The location where an inhibitor binds to an enzyme dictates its mechanism of action. Binding can occur at the active site, the region where the substrate normally binds and the catalytic reaction occurs, or at an allosteric site, a separate location on the enzyme. Binding to an allosteric site can induce a conformational change in the enzyme that affects the active site's ability to bind the substrate or perform catalysis. Techniques such as X-ray crystallography and computational modeling are employed to identify and characterize these binding interactions at a molecular level.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to determine how specific structural features influence their biological activity. For this compound, SAR studies would involve modifying its core structure—for instance, by altering the ester group, substituting the amine, or adding groups to the aromatic ring—and assessing how these changes affect its enzyme inhibitory potency. These studies provide crucial insights into the key ligand-enzyme interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and specificity of the inhibitor.

Precursor in Organic Synthesis for Fine Chemicals and Specialized Compounds

This compound is theoretically an excellent starting material in the synthesis of fine chemicals due to its multifunctional nature. The distinct reactivity of the amino group, the phenolic hydroxyl, and the ethyl ester allows for selective, stepwise transformations. The aminomethyl group can undergo a variety of reactions typical of primary amines, such as N-alkylation, N-acylation, and diazotization, while the phenolic hydroxyl can be targeted for O-alkylation, esterification, or used to direct electrophilic aromatic substitution. This multi-functionality enables the creation of a diverse array of specialized compounds from a single, well-defined precursor.

Scaffold for Heterocyclic Compound Synthesis

The molecular architecture of this compound is particularly well-suited for the synthesis of heterocyclic compounds. Salicylic (B10762653) acid and its derivatives are known precursors for various heterocyclic systems. jocpr.comresearchgate.netresearchgate.net The ortho-positioning of the hydroxyl group relative to the ester and the para-positioning relative to the aminomethyl group can be exploited to construct fused ring systems.

For instance, the primary amine is a key nucleophile that can react with various electrophiles to initiate cyclization. Reactions with dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, could lead to the formation of seven-membered rings like benzodiazepines or other related heterocycles, which are significant structural motifs in medicinal chemistry. Furthermore, intramolecular reactions could be envisioned; for example, after conversion of the ester to a carboxylic acid, condensation with the aminomethyl group could potentially yield lactams. The salicylic acid framework itself is a known starting point for heterocycles like 1,3,4-oxadiazoles and thiazolidinones following derivatization into a hydrazide. researchgate.netresearchgate.net

Building Block for Complex Molecular Architectures

The distinct functional groups of this compound make it an ideal building block for constructing larger, more complex molecules. It can be utilized as a bifunctional or trifunctional component in convergent synthesis strategies.

Orthogonal Protection Strategies: The amine and hydroxyl groups can be selectively protected, allowing for independent reactions at other sites. For example, the amine could be protected as a carbamate (B1207046) (e.g., Boc) while the phenol (B47542) is protected as an ether (e.g., benzyl). This would allow for modification of the ester or the aromatic ring, followed by selective deprotection to unmask the amine or phenol for subsequent transformations.

Cross-Coupling Reactions: The aromatic ring of the salicylate can be halogenated and then used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach new carbon-carbon or carbon-heteroatom bonds, thereby extending the molecular framework.

This controlled, stepwise approach enables the incorporation of the aminomethylsalicylate core into intricate structures, including natural product analogs and pharmacologically active molecules.

Development of Novel Functional Materials Beyond Polymers

While the search results did not yield specific examples of functional materials derived from this compound, its structure suggests significant potential in materials science. The salicylate moiety is known to be a component in various functional molecules, including those with applications in crop protection and human health. mdpi.comnih.govnih.gov The presence of hydrogen-bond donors (amine and phenol) and an acceptor (ester carbonyl) makes the molecule a candidate for the design of supramolecular assemblies and liquid crystals.

The potential for forming extensive hydrogen-bonding networks could be exploited to create self-assembling monolayers or organogels. Furthermore, the aromatic core could be modified with chromophores or other photoactive groups, opening possibilities for developing novel photochromic or fluorescent materials. Derivatives of salicylic acid have been explored for their ability to induce systemic acquired resistance (SAR) in plants, suggesting that novel materials based on this scaffold could find applications in agrochemical delivery systems. mdpi.com

Data Tables

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

| Reagent Class | Potential Heterocyclic Product | Reaction Type |

| β-Diketones | Diazepine derivatives | Condensation/Cyclization |

| Phosgene Equivalents | Benzoxazinone derivatives | Cyclization |

| Isothiocyanates | Thiourea intermediates for Thiazole synthesis | Addition/Cyclization |

| Carbon Disulfide | Dithiocarbamate intermediates for Thiazolidine synthesis | Addition/Cyclization |

Table 2: Potential Reactions for Building Complex Molecular Architectures

| Functional Group Targeted | Reagent/Reaction Type | Purpose |

| Amino Group (-CH₂NH₂) | Boc-anhydride | Protection for orthogonal synthesis |

| Phenolic Group (-OH) | Benzyl bromide | Protection for orthogonal synthesis |

| Aromatic Ring | N-Bromosuccinimide (NBS) | Halogenation for cross-coupling reactions |

| Ester Group (-COOEt) | Lithium aluminum hydride (LiAlH₄) | Reduction to primary alcohol |

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Ethyl 4-aminomethylsalicylate?

Answer:

Synthesis typically involves esterification and amination reactions. For characterization:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure, focusing on the salicylate backbone and aminomethyl group. Compare chemical shifts with analogous compounds .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research-grade material) using a C18 column and UV detection at 254 nm.

- Melting Point Analysis: Compare observed values with literature data. If discrepancies arise, recheck solvent recrystallization methods or consider polymorphic forms .

- Database Validation: Use Reaxys or SciFinder to verify if the compound is novel or known. For known compounds, cite prior synthesis protocols .

Basic: How should researchers determine the purity and stability of this compound under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measure thermal stability by heating at 10°C/min under nitrogen. Decomposition temperatures >200°C suggest suitability for high-temperature applications .

- Accelerated Stability Testing: Expose the compound to varying pH (1–12), humidity (40–80% RH), and light (UV/visible) for 7–14 days. Monitor degradation via HPLC and mass spectrometry .

- Hygroscopicity Testing: Store samples in controlled environments and measure mass changes to assess moisture absorption .

Advanced: How can researchers resolve contradictions between observed spectral data and literature values?

Answer:

- Replicate Experiments: Repeat synthesis and characterization under identical conditions to rule out procedural errors .

- Solvent Effects: Compare NMR or IR spectra in different solvents (e.g., DMSO vs. CDCl) to identify solvent-induced shifts .

- Isotopic Labeling: Use deuterated analogs to confirm peak assignments in complex spectra .

- Collaborative Validation: Share raw data with independent labs for cross-verification .

Advanced: What experimental design considerations are critical for studying this compound’s biological activity?

Answer:

- Dose-Response Curves: Test concentrations spanning 3–5 log units (e.g., 1 µM–100 µM) to identify IC values in enzyme inhibition assays .

- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only controls to validate assay robustness .

- Statistical Power: Use a minimum sample size of n=3 per group, with ANOVA or t-tests for significance (p<0.05) .

- Cell-Based Assays: Pre-incubate compounds with serum proteins to account for binding effects in pharmacokinetic studies .

Advanced: How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclooxygenase-2). Validate with mutagenesis studies .

- Quantum Mechanical Calculations: Calculate electrostatic potential maps (e.g., DFT/B3LYP) to identify reactive sites for derivatization .

- Comparative SAR: Overlay 3D structures of analogs to identify conserved pharmacophores using PyMOL .

Advanced: What strategies are effective for evaluating the compound’s potential in material science applications?

Answer:

- Surfactant Properties: Measure critical micelle concentration (CMC) via surface tension titration .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify phase transitions and glass transition temperatures (T) .

- Mechanical Testing: Incorporate the compound into polymer matrices and assess tensile strength via ASTM D638 standards .

Basic: How should researchers present analytical data for publication?

Answer:

- Processed Data in Main Text: Include key chromatograms, spectra, and statistical summaries. Use tables for comparative melting points or IC values .

- Raw Data in Appendices: Provide .csv files for HPLC traces or NMR FIDs to ensure reproducibility .

- Literature Comparison: Tabulate observed vs. literature values (e.g., H NMR shifts) with citations .

Advanced: What methodologies address challenges in scaling up synthesis without compromising yield?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.